7-Bromo-3-methylbenzo[d]isoxazole
Description
Overview of Benzo[d]isoxazole Heterocycles and their Research Significance
Benzo[d]isoxazoles, also known as 1,2-benzisoxazoles, represent a class of bicyclic heterocyclic compounds that have garnered substantial attention in medicinal chemistry and materials science. This scaffold is a "privileged structure," meaning it is frequently found in biologically active compounds. The fusion of the benzene (B151609) and isoxazole (B147169) rings creates a rigid and planar system that can effectively interact with biological targets.
The research significance of benzo[d]isoxazole derivatives is extensive, with demonstrated applications as:
Anticancer Agents: Certain derivatives have been investigated for their ability to inhibit tumor growth ias.ac.in.
Antimicrobial Compounds: The scaffold has been incorporated into molecules designed to combat bacterial and fungal infections ias.ac.in.
Central Nervous System (CNS) Agents: Notably, derivatives of this heterocycle are found in drugs with antipsychotic and anticonvulsant properties ias.ac.in.
Bromodomain Inhibitors: More recent research has explored their potential as inhibitors of CBP/p300 bromodomains, which are therapeutic targets in diseases like acute myeloid leukemia nih.gov.
BRD4 Bromodomain Inhibitors: The benzo[d]isoxazole scaffold has also been used to design inhibitors for the BRD4 bromodomain, another important target in oncology ias.ac.in.
The versatility of the benzo[d]isoxazole core allows for chemical modifications at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity and pharmacokinetic profile.
Contextualization of 7-Bromo-3-methylbenzo[d]isoxazole within the Isoxazole Scaffold
The isoxazole ring is the foundational five-membered heterocycle of this compound. Isoxazoles are aromatic compounds containing one oxygen and one nitrogen atom adjacent to each other. This arrangement imparts unique chemical properties that make the isoxazole scaffold a cornerstone in synthetic and medicinal chemistry nih.govresearchgate.netnih.gov.
The importance of the isoxazole scaffold stems from several key features:
Synthetic Versatility: Isoxazoles can be synthesized through various methods, most notably via 1,3-dipolar cycloaddition reactions between alkynes and nitrile oxides, or by the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds researchgate.netbeilstein-journals.orgbeilstein-journals.org. This allows for the creation of a diverse library of substituted isoxazoles.
Bioisosteric Replacement: The isoxazole ring is often used as a bioisostere for other functional groups, such as amide or ester groups, to improve a drug candidate's metabolic stability and cell permeability.
Diverse Biological Activities: The isoxazole motif is present in a wide array of pharmacologically active molecules, including anti-inflammatory, antibiotic, and anticancer drugs researchgate.netnih.gov.
This compound is a specific example where the isoxazole ring is annulated to a benzene ring. The methyl group at position 3 and the bromine atom at position 7 provide distinct points for synthetic elaboration, making it a valuable starting material for creating more complex, polyfunctionalized molecules built upon the stable and biologically relevant isoxazole core mdpi.com.
Historical Development and Evolution of Benzo[d]isoxazole Chemistry
The chemistry of isoxazoles and their fused derivatives has a rich history. The fundamental synthesis of isoxazoles often involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound, a method that continues to be relevant today nih.gov.
A significant advancement in the synthesis of the benzo[d]isoxazole ring system involves intramolecular and intermolecular cycloaddition reactions. One of the more modern and efficient methods is the [3+2] cycloaddition of an in situ-generated nitrile oxide with a benzyne (B1209423) ias.ac.in. This approach allows for the rapid construction of the bicyclic system under mild conditions.
Historically, the development of synthetic routes to these compounds was driven by the need for new therapeutic agents. As the biological importance of the benzo[d]isoxazole scaffold became more apparent, researchers focused on developing more efficient and versatile synthetic methodologies. This has led to a wide range of strategies for producing substituted benzo[d]isoxazoles, including:
Greener synthetic protocols using novel catalysts and solvents nih.gov.
Metal-free synthesis conditions to avoid toxic and expensive metal catalysts nih.gov.
Microwave-assisted synthesis to accelerate reaction times and improve yields nih.gov.
The evolution of these synthetic methods has made compounds like this compound more accessible as building blocks for drug discovery programs and other areas of chemical research.
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | 7-Bromo-3-methyl-1,2-benzisoxazole | C₈H₆BrNO | 212.04 | 66033-75-8 |
| Ethyl Acetoacetate (B1235776) | C₆H₁₀O₃ | 130.14 | 141-97-9 | |
| Hydroxylamine Hydrochloride | H₄ClNO | 69.49 | 5470-11-1 |
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-methyl-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSMWCXTVHKPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Bromo 3 Methylbenzo D Isoxazole and Its Analogues
Strategies for the Construction of the Benzo[d]isoxazole Ring System
The formation of the fused isoxazole-benzene ring system can be accomplished through various synthetic strategies, primarily involving the formation of key C-O or N-O bonds in cyclization reactions. These methods can be broadly categorized into intramolecular cyclizations and intermolecular annulations.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a cornerstone for the synthesis of the benzo[d]isoxazole scaffold. A prevalent method is the base-catalyzed cyclization of o-hydroxyaryl ketoxime derivatives. e-journals.in This approach typically involves the formation of a phenoxide ion which then acts as an internal nucleophile, attacking the nitrogen of the oxime to displace a leaving group and form the N-O bond of the isoxazole (B147169) ring. e-journals.in Variations of this strategy include the cyclization of 2'-hydroxy ketoxime acetates in the presence of a base like dry pyridine (B92270), which proceeds cleanly to yield the desired 1,2-benzisoxazoles. e-journals.in
Another powerful intramolecular strategy is the 1,3-dipolar cycloaddition of nitrile oxides generated in situ. For instance, alkyne- or alkene-tethered aldoximes can undergo catalytic intramolecular cycloaddition to form isoxazole- or isoxazoline-fused heterocycles. Similarly, metal-free approaches using reagents like tert-butyl nitrite (B80452) (TBN) can initiate radical nitrile oxidation and intramolecular cycloaddition of substrates such as alkenyl/alkynyl-substituted aryl methyl ketones to build polycyclic structures containing the isoxazole ring. chemicalbook.com
Intermolecular Annulation Reactions
Intermolecular reactions provide an alternative route to the benzo[d]isoxazole core by constructing the ring from two or more separate components. These methods often involve cycloaddition reactions where the benzene (B151609) ring is formed onto a pre-existing isoxazole or the isoxazole ring is constructed from acyclic precursors in a convergent manner. For example, palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes can be used to synthesize naphthalene-fused isoxazoles through a process involving C-H activation of the isoxazole core. isca.me
A highly efficient approach is the [3+2] cycloaddition of in situ generated nitrile oxides with arynes. nih.gov The aryne, a highly reactive intermediate, can be generated from precursors like o-(trimethylsilyl)aryl triflates under mild fluoride (B91410) ion treatment. This same fluoride source can also induce the formation of the nitrile oxide from a chlorooxime, allowing for a one-pot synthesis of diverse 3-substituted benzo[d]isoxazoles. nih.gov This method is notable for its mild conditions and tolerance of a wide variety of functional groups. nih.gov
Palladium-Catalyzed C-H Activation/[4+1] Annulation for Benzo[d]isoxazoles
Recent advancements in organometallic catalysis have led to novel methods for benzo[d]isoxazole synthesis. One such method is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. Current time information in Pasuruan, ID. This reaction proceeds via the activation of C-H bonds ortho to the oxygen of the phenol-derived O-N bond, enabling the simultaneous construction of C-C and C=N bonds. Current time information in Pasuruan, ID. This powerful technique allows for the formation of 3-substituted benzo[d]isoxazoles from readily available starting materials and has been successfully applied to the synthesis of active pharmaceutical intermediates. Current time information in Pasuruan, ID. The directing group, often part of the starting material, binds to the metal catalyst and delivers it to a specific C-H bond, ensuring high selectivity.
Synthesis from o-Hydroxyaryl Ketoximes
The synthesis of benzo[d]isoxazoles from o-hydroxyaryl ketoximes is one of the most traditional and reliable methods. e-journals.in The process begins with the oximation of an o-hydroxyaryl ketone, such as an o-hydroxyacetophenone, with hydroxylamine (B1172632) hydrochloride. e-journals.insciensage.info The resulting ketoxime is then cyclized to form the benzo[d]isoxazole ring.
The cyclization step can be achieved under various conditions. A common approach involves converting the oxime's hydroxyl group into a better leaving group, for example, by acetylation to form an oxime acetate. e-journals.in Subsequent treatment with a base, like pyridine, facilitates the intramolecular nucleophilic substitution, where the phenoxide attacks the oxime nitrogen to close the ring. e-journals.in Alternatively, reagents like thionyl chloride in pyridine can be used to effect the cyclization at low temperatures. e-journals.in This fundamental transformation remains a key strategy for accessing the core benzo[d]isoxazole structure.
Regioselective Bromination and Methylation Strategies
Introducing substituents at specific positions of the benzo[d]isoxazole scaffold is critical for tuning its properties. Regioselective functionalization, particularly of the benzene ring portion, requires careful consideration of the directing effects of the fused heterocyclic ring.
Direct Bromination at the 7-Position of Benzo[d]isoxazole Scaffolds
The direct regioselective bromination of the 3-methylbenzo[d]isoxazole (B15219) core to produce the 7-bromo isomer presents a significant synthetic challenge. The fused isoxazole ring and the methyl group exert electronic directing effects that can lead to mixtures of halogenated products, with substitution often favoring the 5-position. nih.gov For instance, attempts to halogenate the benzylic methyl group at the 3-position have been reported, as has substitution at the 5-position of the benzisoxazole ring. nih.govresearchgate.net
While direct bromination at the 7-position is not straightforward, electrophilic substitution at this position is feasible, as demonstrated by the successful nitration of 3-methyl-5-acetyl-1,2-benzisoxazole to yield the 7-nitro derivative. isca.me This indicates that the 7-position is electronically accessible to electrophiles.
A more reliable and regiocontrolled method to obtain 7-bromo-3-methylbenzo[d]isoxazole involves a multi-step approach starting with an already brominated precursor. This strategy circumvents the regioselectivity issues of direct bromination. The synthesis would commence with a commercially available, appropriately substituted phenol, such as 2-acetyl-3-bromophenol or a related bromo-substituted o-hydroxyacetophenone. This starting material undergoes oximation with hydroxylamine hydrochloride to form the corresponding ketoxime. Subsequent base-promoted intramolecular cyclization, as described in section 2.1.4, directly yields the target molecule, this compound, with the bromine atom unambiguously positioned at C7.
Introduction of the Methyl Group at the 3-Position
The introduction of a methyl group at the 3-position of the benzo[d]isoxazole ring is a critical step in the synthesis of the target compound. One common strategy involves the cyclization of an appropriately substituted precursor that already contains the required methyl group. For instance, the cyclization of an ortho-hydroxyaryl ketoxime, derived from an ortho-hydroxyacetophenone, can directly yield the 3-methylbenzo[d]isoxazole core. This transformation often proceeds via dehydration, which can be promoted by various reagents that convert the oxime's hydroxyl group into a good leaving group. chim.it
Another approach involves the reaction of a suitable precursor with a methylating agent. While less common for direct C3-methylation of a pre-formed benzo[d]isoxazole ring, functional group manipulation at the 3-position is a viable strategy. For example, a 3-unsubstituted or 3-carboxy-substituted benzo[d]isoxazole could potentially be converted to the 3-methyl derivative through a series of chemical transformations.
Multi-Step Synthetic Pathways for Substituted Benzo[d]isoxazoles
The synthesis of substituted benzo[d]isoxazoles like this compound typically involves a multi-step reaction sequence. These pathways are designed to build the heterocyclic system and introduce the desired substituents in a regioselective manner.
A plausible synthetic route could commence with a substituted phenol, which undergoes a series of transformations including ortho-acylation to introduce an acetyl group, followed by bromination at the desired position on the aromatic ring. The resulting bromo-hydroxyacetophenone can then be converted to its oxime derivative by reacting with hydroxylamine. Subsequent intramolecular cyclization of the oxime, often under dehydrating conditions, would yield the final this compound.
The synthesis of various substituted isoxazole derivatives can be achieved through multi-component reactions, which offer an eco-friendly and efficient approach. For instance, a one-pot, three-component reaction between substituted aldehydes, methyl acetoacetate (B1235776), and hydroxylamine hydrochloride has been reported for the synthesis of isoxazole derivatives. nih.gov While this example leads to a different isoxazole substitution pattern, the principle of multi-component reactions is a key strategy in modern synthetic chemistry for building complex molecules efficiently.
The following table outlines a general multi-step approach for the synthesis of substituted benzo[d]isoxazoles:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Ortho-acylation | Acetyl chloride, Lewis acid (e.g., AlCl₃) | Substituted ortho-hydroxyacetophenone |
| 2 | Aromatic Bromination | N-Bromosuccinimide (NBS), catalyst | Bromo-substituted ortho-hydroxyacetophenone |
| 3 | Oximation | Hydroxylamine hydrochloride, base (e.g., NaOAc) | Bromo-substituted ortho-hydroxyacetophenone oxime |
| 4 | Cyclization | Dehydrating agent (e.g., Ac₂O, PPA) | Substituted 3-methylbenzo[d]isoxazole |
Modern Catalytic Approaches in Benzo[d]isoxazole Synthesis
Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of benzo[d]isoxazoles has benefited significantly from the development of novel catalytic systems.
Transition metals such as copper, rhodium, and palladium are widely employed as catalysts in the synthesis of heterocyclic compounds, including isoxazoles and their benzo-fused analogues. nih.gov These catalysts can facilitate various bond-forming reactions, including C-H activation, cross-coupling reactions, and cyclization processes.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for introducing aryl and alkynyl groups onto the benzo[d]isoxazole scaffold. rsc.org While not directly forming the isoxazole ring, these methods are crucial for the synthesis of diverse analogues. Copper(I) has been utilized as a catalyst in cycloaddition reactions for the synthesis of isoxazoles. nih.gov Rhodium catalysts have been shown to be effective in the C-H functionalization of azoles, which could be adapted for the synthesis of substituted benzo[d]isoxazoles. mdpi.com
The following table summarizes some transition metal-catalyzed reactions relevant to the synthesis and functionalization of isoxazole and benzo[d]isoxazole derivatives:
| Catalyst | Reaction Type | Substrates | Product | Reference |
| Pd/Cu | Direct Alkenylation | Azoles, Alkenyl Halides | 2-Vinyl-substituted azoles | mdpi.com |
| Rh(III) | Direct Olefination | Imidazoles, Olefins | Alkenylated imidazoles | mdpi.com |
| Cu(I) | Cycloaddition | Alkynes, Nitrile Oxides | 3,4-Disubstituted isoxazoles | organic-chemistry.org |
| Ru(II) | Cycloaddition | Alkynes, Nitrile Oxides | 3,4-Disubstituted isoxazoles | nih.gov |
To address the drawbacks associated with metal catalysts, such as cost, toxicity, and difficulty in removal from the final product, metal-free synthetic routes have gained significant attention. nih.govrsc.org These methods often utilize organocatalysts or proceed through pericyclic reactions.
A common metal-free approach for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. nih.gov This reaction is highly efficient and regioselective, providing a direct route to substituted isoxazoles. The nitrile oxides can be generated in situ from aldoximes using various oxidizing agents, thus avoiding the isolation of these potentially unstable intermediates. nih.gov
The development of metal-free catalysts, such as Fe₃O₄@SiO₂-imidazol-I, for the synthesis of benzoxazole (B165842) derivatives showcases the potential of these approaches to be extended to benzo[d]isoxazole synthesis. biolmolchem.com
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Ultrasound irradiation has emerged as a valuable tool in green chemistry for promoting organic reactions. mdpi.compreprints.org Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates, improve yields, and reduce reaction times. researchgate.net The physical phenomenon responsible for these effects is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures.
In the context of isoxazole synthesis, ultrasound has been successfully employed to accelerate reactions and improve efficiency. mdpi.compreprints.org For example, ultrasound-assisted multicomponent reactions have been developed for the sustainable synthesis of heterocyclic compounds. preprints.org The use of water as a solvent in combination with ultrasound irradiation represents a particularly green approach, minimizing the use of volatile organic solvents. researchgate.netnih.gov
A comparison of conventional heating versus ultrasound irradiation for the synthesis of isoxazole derivatives has shown that the ultrasound-assisted method often leads to shorter reaction times and higher yields. mdpi.compreprints.org
The following table compares conventional and ultrasound-assisted methods for a representative isoxazole synthesis:
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 70-90 min | 66-79% | mdpi.compreprints.org |
| Ultrasound Irradiation | 25-60 min | 82-96% | mdpi.compreprints.org |
Solvent-Free or Aqueous Media Reactions
In the pursuit of environmentally sustainable chemical manufacturing, there has been a significant shift towards the adoption of green chemistry principles. A key aspect of this movement is the reduction or complete elimination of hazardous organic solvents, which are often volatile, toxic, and difficult to recycle. Consequently, synthetic methodologies conducted in solvent-free conditions or in aqueous media have garnered considerable attention for the synthesis of heterocyclic compounds, including benzisoxazoles and their analogues. These approaches not only mitigate environmental impact but also can lead to improved reaction efficiency, simpler work-up procedures, and reduced costs.
Recent research has highlighted the viability of synthesizing isoxazole and benzoxazole derivatives, structurally related to this compound, using these green protocols. These methods often employ alternative energy sources like microwave or ultrasound irradiation to facilitate the reactions.
One notable approach involves the synthesis of 5-arylisoxazole derivatives through the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media, completely avoiding the use of a catalyst. This method is characterized by its mild reaction conditions, high yields, and straightforward work-up. nih.govmdpi.com
Another green strategy is the use of ultrasound irradiation in solvent-free conditions. For instance, the synthesis of benzoxazole and benzothiazole (B30560) derivatives has been successfully achieved by reacting 2-aminophenol (B121084) derivatives with various benzaldehydes in the presence of a magnetic nanoparticle-supported catalyst. This protocol offers the advantages of short reaction times and easy catalyst recovery and reuse. nih.gov
Microwave-assisted synthesis represents another powerful tool for solvent-free reactions. The synthesis of 3,4-disubstituted isoxazole-5(4H)-ones has been demonstrated by treating substituted aldehydes with hydroxylamine hydrochloride and ethyl acetoacetate under microwave irradiation without any solvent. nih.gov This technique often leads to a dramatic reduction in reaction times and an increase in product yields compared to conventional heating methods. bohrium.com
Furthermore, the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, is emerging as a green alternative to traditional organic solvents for the synthesis of isoxazoles. nih.gov Polyethylene glycol (PEG), particularly PEG-400, has also been employed as an environmentally benign solvent for the synthesis of benzoxazole derivatives, offering mild reaction conditions and good to excellent yields. researchgate.net
While direct examples for the synthesis of this compound using these specific methods are not extensively documented in the cited literature, the successful application of these green methodologies to structurally similar compounds provides a strong foundation for their adaptation. The principles of these reactions can be extrapolated to develop sustainable synthetic routes toward this compound and its analogues.
The following tables summarize findings from the literature on the synthesis of related isoxazole and benzoxazole compounds under solvent-free or aqueous conditions, illustrating the potential for applying these methods to the target compound.
Table 1: Synthesis of 5-Arylisoxazole Derivatives in Aqueous Media
| Entry | Aryl Group | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorophenyl | 2 | 92 | mdpi.com |
| 2 | 4-Methylphenyl | 2 | 90 | mdpi.com |
| 3 | 4-Methoxyphenyl | 2 | 91 | mdpi.com |
| 4 | Phenyl | 2 | 88 | mdpi.com |
| 5 | 4-Bromophenyl | 2 | 93 | researchgate.net |
Reaction Conditions: 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride in water at 50°C.
Table 2: Solvent-Free Synthesis of 2-Substituted Benzoxazoles under Ultrasound Irradiation
| Entry | 2-Aminophenol Derivative | Benzaldehyde Derivative | Time (min) | Conversion (%) | Reference |
| 1 | 2-Aminophenol | Benzaldehyde | 30 | 82 | nih.gov |
| 2 | 2-Amino-4-methylphenol | Benzaldehyde | 30 | 75 | nih.gov |
| 3 | 2-Amino-4-chlorophenol | Benzaldehyde | 30 | 78 | nih.gov |
| 4 | 2-Aminophenol | 4-Chlorobenzaldehyde | 30 | 80 | nih.gov |
| 5 | 2-Aminophenol | 4-Methylbenzaldehyde | 30 | 85 | nih.gov |
Reaction Conditions: Amine (1.0 mmol), aldehyde (1.0 mmol), LAIL@MNP catalyst (4.0 mg) under solvent-free sonication at 70°C.
Table 3: Microwave-Assisted Solvent-Free Synthesis of 3,5-Disubstituted Isoxazoles
| Entry | Aldehyde | Alkyne | Base | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Phenylacetylene | Triethylamine | 10 | 85 | nih.gov |
| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | Triethylamine | 15 | 82 | nih.gov |
| 3 | 4-Methoxybenzaldehyde | Phenylacetylene | Triethylamine | 10 | 88 | nih.gov |
| 4 | Benzaldehyde | 1-Heptyne | Triethylamine | 20 | 78 | nih.gov |
Reaction Conditions: Aldehyde, hydroxylamine hydrochloride to form oxime, followed by reaction with alkyne under microwave irradiation.
Chemical Reactivity and Transformation Studies of 7 Bromo 3 Methylbenzo D Isoxazole
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Directed Halogenation Studies (excluding bromination already covered in 2.2.1)
No specific studies on the directed chlorination, iodination, or fluorination of 7-Bromo-3-methylbenzo[d]isoxazole have been found. Theoretical considerations suggest that the introduction of another halogen atom would likely be directed to the positions ortho or para to the existing bromine atom (positions 6 or 4), though the deactivating effect of the isoxazole (B147169) ring would necessitate harsh reaction conditions.
Nitration and Sulfonation Reactions
The introduction of a nitro (NO2) or sulfo (SO3H) group onto an aromatic ring is typically achieved using strong acids. nih.govbldpharm.com For this compound, nitration would likely require a mixture of nitric acid and sulfuric acid, while sulfonation would be carried out with fuming sulfuric acid. However, no literature specifically documenting these reactions on this substrate could be located. The expected products would be the 4-nitro/sulfo or 6-nitro/sulfo derivatives, with the exact regioselectivity being unconfirmed without experimental data.
Reactions Involving the Isoxazole Ring
The isoxazole ring, due to the inherent weakness of the N-O bond, is susceptible to a range of transformations that can lead to diverse molecular architectures.
Ring Opening and Rearrangement Mechanisms
Isoxazole rings can be opened under various conditions, including reductive, oxidative, or base-catalyzed pathways. These ring-opening reactions often lead to the formation of β-aminoenones, β-ketonitriles, or other useful synthetic intermediates. However, no specific studies detailing the ring opening or rearrangement of this compound have been reported.
[3+2] Cycloaddition Reactions with Activated Dipolarophiles
The [3+2] cycloaddition is a powerful tool for the synthesis of five-membered heterocyclic rings. beilstein-journals.orgbeilstein-journals.org While isoxazoles themselves are the product of a [3+2] cycloaddition between a nitrile oxide and an alkyne or alkene, their participation as the 1,3-dipole in subsequent cycloadditions is less common. More typically, the isoxazole ring can act as a dipolarophile. No documented examples of this compound participating in [3+2] cycloaddition reactions with activated dipolarophiles were found in the reviewed literature.
Nucleophilic Attack and Ring Transformations
The isoxazole ring can be susceptible to nucleophilic attack, particularly at the C3 and C5 positions, which can lead to ring-opening or transformation into other heterocyclic systems. The electron-deficient nature of the ring facilitates such attacks. Despite the theoretical possibility of such reactions, there is a lack of specific published research on the nucleophilic attack and subsequent ring transformations of this compound.
Functional Group Interconversions of the Bromo and Methyl Substituents
The bromo and methyl groups on the this compound scaffold offer orthogonal handles for chemical modification. The bromine atom is primed for transition-metal-catalyzed cross-coupling reactions or potential nucleophilic substitution, while the benzylic-like methyl group can be a site for oxidation or other transformations.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. While specific studies detailing these reactions on this compound are not widely reported in the surveyed scientific literature, the reactivity of the aryl bromide moiety can be confidently predicted based on extensive precedent with analogous heterocyclic and aromatic systems. The isoxazole ring is generally stable under the conditions required for these transformations. beilstein-journals.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound, typically a boronic acid or ester. numberanalytics.combeilstein-journals.org It is anticipated that this compound would readily participate in such reactions. The general transformation involves the reaction of the aryl bromide with a suitable boronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org This method allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 7-position of the benzo[d]isoxazole core. The reaction conditions are typically mild and tolerate a broad range of functional groups. rsc.org
An illustrative example of a Suzuki reaction on a related bromo-heterocyclic system is shown below.
Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for a Bromo-Heterocycle
| Entry | Aryl Halide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-2-acylindole | Isoxazole-4-boronate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
This table is representative of typical Suzuki reaction conditions and does not represent an actual experiment performed on this compound. Data adapted from analogous reactions in the literature. beilstein-journals.org
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govorganic-chemistry.org The alkynylation of this compound via the Sonogashira coupling would provide access to a range of alkynyl-substituted benzo[d]isoxazoles. These products are valuable intermediates, as the alkyne moiety can be further transformed into various other functional groups. Copper-free Sonogashira protocols have also been developed, broadening the reaction's applicability. bldpharm.com
Table 2: Representative Sonogashira Coupling Conditions
| Entry | Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) |
| 1 | Aryl Bromide | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 |
| 2 | Aryl Bromide | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 |
This table presents typical Sonogashira reaction conditions for aryl bromides and does not represent specific experiments on this compound. Data adapted from general literature procedures. bldpharm.combldpharm.com
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides. libretexts.org This palladium-catalyzed reaction allows for the coupling of an aryl bromide with a primary or secondary amine, an aniline, or even ammonia (B1221849) equivalents. numberanalytics.comlibretexts.org The existence of compounds such as 3-Methylbenzo[d]isoxazol-6-amine and Methyl 7-aminobenzo[d]isoxazole-3-carboxylate strongly suggests the feasibility of this transformation on the 7-bromo position of the title compound. bldpharm.combldpharm.com This reaction would provide a direct route to 7-amino-3-methylbenzo[d]isoxazole and its N-substituted derivatives, which are valuable structures in medicinal chemistry. The reaction typically employs a palladium precatalyst, a specialized phosphine ligand (e.g., XPhos, RuPhos), and a base such as sodium tert-butoxide. rsc.org
Table 3: General Conditions for Buchwald-Hartwig Amination of an Aryl Bromide
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 |
| 2 | Aniline | [Pd(cinnamyl)Cl]₂ / RuPhos | K₃PO₄ | Dioxane | 110 |
This table illustrates general conditions for the Buchwald-Hartwig amination and does not represent specific experiments on this compound. Data adapted from general literature procedures. rsc.orgCurrent time information in Bangalore, IN.
Oxidation of the Methyl Group
The methyl group at the 3-position of the benzo[d]isoxazole ring is analogous to a benzylic methyl group and is, in principle, susceptible to oxidation. Standard methods for the oxidation of benzylic methyl groups to carboxylic acids involve strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions. khanacademy.org Such a transformation on this compound would yield 7-Bromobenzo[d]isoxazole-3-carboxylic acid. However, specific examples of this oxidation are not documented in the surveyed literature. A critical consideration for such a reaction would be the stability of the electron-rich benzo[d]isoxazole ring, particularly the labile N-O bond, under the harsh, strongly oxidizing conditions typically required. organic-chemistry.org Milder, more selective catalytic methods using molecular oxygen or peroxides could potentially be more suitable. beilstein-journals.orgmdpi.com
Reduction of the Methyl Group
The reduction of a benzylic methyl group is not a standard chemical transformation. Typically, reduction reactions at this position target oxidized functionalities, such as converting a carbonyl back to a methylene (B1212753) group. The direct reduction of the C-H bonds of the methyl group is not feasible under normal conditions.
Alternatively, reduction could target the aromatic system. Catalytic hydrogenation of the benzene portion of the molecule to the corresponding cyclohexyl ring would require harsh conditions, such as high pressures of hydrogen gas and potent catalysts like rhodium or ruthenium. numberanalytics.comlibretexts.org These conditions would likely lead to the cleavage of the weaker N-O bond within the isoxazole ring, resulting in decomposition of the heterocyclic core. Therefore, selective reduction of the aromatic portion while preserving the isoxazole is highly challenging.
Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group, such as bromine, on an aromatic ring with a strong nucleophile. This reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The formation and stability of this intermediate are crucial for the reaction to occur. libretexts.orgresearchgate.net
The reaction is highly dependent on the electronic nature of the aromatic ring. It requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group to stabilize the buildup of negative charge in the Meisenheimer complex. libretexts.orgdocbrown.info The benzo[d]isoxazole system is generally considered to be electron-withdrawing, but it is not as strongly activating as multiple nitro groups. Consequently, direct SₙAr at the 7-position of this compound with common nucleophiles like alkoxides or amines is expected to be difficult and would likely require forcing conditions (high temperatures and pressures). In this context, the palladium-catalyzed Buchwald-Hartwig amination represents a much milder and more synthetically practical alternative for introducing nitrogen nucleophiles at this position. libretexts.org
Advanced Spectroscopic and Crystallographic Characterization of 7 Bromo 3 Methylbenzo D Isoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule.
Detailed ¹H and ¹³C NMR Assignments and Coupling Constant Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the methyl group. The aromatic region would likely feature a complex splitting pattern due to the spin-spin coupling between the three adjacent protons on the benzene (B151609) ring. The proton at position 4 (H-4) would likely appear as a doublet of doublets, coupled to both H-5 and H-6. Similarly, H-5 and H-6 would exhibit coupling to their neighbors. The methyl group at position 3 would present as a sharp singlet, as it has no adjacent protons to couple with.
¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule, assuming a standard broadband decoupled spectrum. The methyl carbon would appear in the upfield region. The aromatic and heterocyclic carbons would resonate in the downfield region. The carbon atom attached to the bromine (C-7) would have its chemical shift influenced by the heavy atom effect.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Bromo-3-methylbenzo[d]isoxazole
| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 3-CH₃ | ¹H | ~2.5 | s | N/A |
| 4 | ¹H | ~7.5-7.8 | dd | J ≈ 7-8, 1-2 |
| 5 | ¹H | ~7.2-7.4 | t | J ≈ 7-8 |
| 6 | ¹H | ~7.6-7.9 | dd | J ≈ 7-8, 1-2 |
| 3-CH₃ | ¹³C | ~15-20 | - | - |
| 3 | ¹³C | ~160-165 | - | - |
| 3a | ¹³C | ~120-125 | - | - |
| 4 | ¹³C | ~125-130 | - | - |
| 5 | ¹³C | ~128-132 | - | - |
| 6 | ¹³C | ~115-120 | - | - |
| 7 | ¹³C | ~110-115 | - | - |
| 7a | ¹³C | ~150-155 | - | - |
Note: These are predicted values and may vary from experimental results.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Structural Elucidation and Stereochemistry
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. This would allow for the definitive assignment of each protonated aromatic carbon by correlating the proton signals with their attached carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons. In this case, a NOESY spectrum could show a correlation between the methyl protons and the H-4 proton, providing further confirmation of the regiochemistry.
Solid-State NMR Investigations
Solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of this compound in the solid phase. This technique is particularly useful if the compound is a crystalline solid. ssNMR could be used to determine the number of crystallographically inequivalent molecules in the unit cell and to study intermolecular interactions. However, no public domain literature on the solid-state NMR of this compound is currently available.
Mass Spectrometry Techniques
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental formula with high accuracy. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z |
| [M]⁺ | C₈H₆⁷⁹BrNO | 210.9684 | Not available |
| [M+2]⁺ | C₈H₆⁸¹BrNO | 212.9663 | Not available |
Note: Observed m/z values are from experimental data, which is not publicly available.
Fragmentation Pathway Analysis (e.g., ESI-MS/MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) could be used to study the fragmentation pathways of the protonated molecule [M+H]⁺. By inducing fragmentation and analyzing the resulting daughter ions, the structural connectivity can be further confirmed. Expected fragmentation pathways for this compound could include the loss of the bromine atom, cleavage of the isoxazole (B147169) ring, or loss of a methyl radical. A detailed analysis of these fragmentation patterns would provide a "fingerprint" for the molecule.
X-ray Crystallography
No published X-ray crystallographic data for this compound was found. Therefore, detailed analysis of its solid-state properties is not possible.
Determination of Solid-State Molecular Conformation
Information regarding the solid-state molecular conformation, including bond lengths, bond angles, and dihedral angles of this compound, is unavailable as no crystal structure has been reported.
Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking, Hydrogen Bonding)
Without crystallographic data, an analysis of the intermolecular interactions present in the crystal lattice of this compound, such as potential halogen bonding involving the bromine atom, π-π stacking between the aromatic rings, or hydrogen bonding, cannot be performed.
Co-crystal Studies with Non-Biological Entities
There are no published studies on the formation of co-crystals between this compound and other non-biological molecules.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
No experimental or theoretical FT-IR or Raman spectra for this compound are available in the public domain. Consequently, a detailed assignment of vibrational frequencies to the specific functional groups within the molecule cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
There is no available data on the ultraviolet-visible absorption or fluorescence properties of this compound. Information such as the maximum absorption wavelength (λmax) and emission spectra has not been reported.
Computational and Theoretical Studies on 7 Bromo 3 Methylbenzo D Isoxazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 7-bromo-3-methylbenzo[d]isoxazole.
The initial step in a computational study is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Studies on similar heterocyclic compounds often utilize basis sets like 6-311++G(d,p) for accurate results.
Illustrative Data Table for Optimized Geometry This table is a hypothetical representation of data that would be generated from a DFT geometry optimization of this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | ~1.89 Å |
| C-N | ~1.38 Å | |
| N-O | ~1.41 Å | |
| C=O (in isoxazole (B147169) ring) | ~1.35 Å | |
| C-C (aromatic) | ~1.39 - 1.42 Å | |
| Bond Angle | C-N-O | ~108° |
| C-C-Br | ~120° | |
| Dihedral Angle | Benzene (B151609) ring planarity | ~0° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.
For this compound, the HOMO would likely be distributed over the electron-rich benzo[d]isoxazole ring system, while the LUMO would also be located on the ring, indicating the sites for potential nucleophilic and electrophilic attacks. The presence of the bromine atom and the methyl group would influence the energy levels and distribution of these orbitals.
Illustrative Data Table for HOMO/LUMO Energies This table is a hypothetical representation of data that would be generated from a DFT analysis of this compound.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. Current time information in Bangalore, IN. It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are indicative of sites prone to electrophilic and nucleophilic attack, respectively.
In the case of this compound, the MEP map would likely show a region of negative potential around the oxygen and nitrogen atoms of the isoxazole ring, making them potential sites for interaction with electrophiles or for hydrogen bonding. The bromine atom would also influence the electrostatic potential distribution.
Computational vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the peaks observed in experimental spectra to specific molecular motions (e.g., stretching, bending). This is a powerful tool for confirming the structure of a synthesized compound. For new fluorescent derivatives of imidazo[4',5':3,4]benzo[c]isoxazole, DFT calculations have been used to predict NMR chemical shifts, which aids in structure confirmation. nih.gov
Illustrative Data Table for Predicted Vibrational Frequencies This table is a hypothetical representation of key vibrational frequencies that would be predicted for this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (methyl) | 2980 - 2870 |
| C=N stretch (isoxazole) | ~1620 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-Br stretch | 680 - 515 |
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry can also be used to study the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
For any given synthesis of this compound, computational modeling can be used to investigate the reaction pathway. This involves calculating the structures and energies of the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy allows for the calculation of the activation energy, which is a key factor in determining the reaction rate. For instance, the synthesis of related isoxazole derivatives often involves cycloaddition reactions, and transition state calculations can help to understand the regioselectivity and stereoselectivity of these reactions.
Exploration of Reaction Pathways and Intermediates (e.g., Isoxazolium N-ylides)
Computational chemistry offers powerful tools to elucidate complex reaction mechanisms that are often difficult to observe experimentally. For this compound, theoretical studies can map out the potential energy surfaces of its reactions, identifying transition states and intermediates.
One area of significant interest is the formation and reactivity of isoxazolium N-ylides. These are reactive intermediates that can be generated from isoxazoles. Theoretical and experimental studies on the reaction of isoxazoles with diazo compounds have shown that the reaction can proceed through the formation of these N-ylides. beilstein-journals.org Density Functional Theory (DFT) calculations, often at the B3LYP/6-31G(d) level of theory, have been employed to locate the stationary points corresponding to isoxazolium N-ylides. beilstein-journals.org For some isoxazole derivatives, these intermediates are found to be thermodynamically and kinetically unstable. beilstein-journals.org
In the context of this compound, the reaction with a diazo compound could theoretically lead to the formation of a corresponding isoxazolium N-ylide. The subsequent rearrangement of this intermediate, such as a 6π-cyclization of a derived 1-oxa-5-azahexa-1,3,5-triene, could lead to the formation of other heterocyclic systems like 2H-1,3-oxazines. beilstein-journals.org The physical organic chemistry of benzisoxazoles, including their base-catalyzed decomposition, has also been a subject of mechanistic studies, providing a basis for understanding the reactivity of the benzisoxazole ring system under various conditions. acs.orgacs.org
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics (Excluding Biological Activity Correlation)
QSAR and cheminformatics provide a framework for correlating the structural features of molecules with their chemical properties. While often used to predict biological activity, these methods are also invaluable for predicting chemical reactivity and material properties, which is the focus here.
The foundation of any QSAR model is the calculation of molecular descriptors that numerically represent the molecule's structure. For this compound, a wide array of descriptors can be computed. These are broadly categorized into constitutional, topological, geometrical, and electronic descriptors.
Topological indices , which are derived from the graph representation of the molecule, are particularly useful. nih.govnanobioletters.comnih.gov They capture information about the size, shape, and branching of the molecule. arxiv.org For a series of benzisoxazole derivatives, various topological indices can be calculated to build predictive models. nih.govfrontiersin.org
Here is a hypothetical table of some calculated topological indices for a set of substituted benzisoxazoles, including our target compound.
| Compound | Wiener Index (W) | Randić Index (χ) | Balaban Index (J) | Harmonic Index (H) |
| 3-methylbenzo[d]isoxazole (B15219) | 358 | 3.781 | 2.891 | 5.213 |
| This compound | 489 | 4.123 | 2.654 | 6.034 |
| 5-Chloro-3-methylbenzo[d]isoxazole | 452 | 4.011 | 2.712 | 5.876 |
| 3-methyl-7-nitrobenzo[d]isoxazole | 512 | 4.256 | 2.598 | 6.345 |
This table is for illustrative purposes and based on general principles of how substituents affect topological indices.
These indices, along with other descriptors like those from the GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) and 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) schemes, can provide a comprehensive numerical description of the molecule. researchgate.net
Once a set of descriptors is established, predictive models can be built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). nih.govmdpi.com These models can forecast properties like reaction rates, stability, or specific material characteristics.
For instance, a QSAR model could be developed to predict the electrophilicity or nucleophilicity of different positions on the this compound ring system, which is crucial for understanding its reactivity in substitution reactions. The introduction of the bromine atom is expected to significantly alter the electronic distribution and, consequently, the reactivity of the molecule. mdpi.com
A hypothetical MLR model for predicting a reactivity parameter (RP) could take the form:
RP = c₀ + c₁(χ) + c₂(LogP) + c₃(LUMO)
Where χ is the Randić index, LogP is the partition coefficient, and LUMO is the energy of the Lowest Unoccupied Molecular Orbital. The coefficients (c₀, c₁, c₂, c₃) would be determined by fitting the model to a training set of compounds with known reactivity data. mdpi.com The goal of such models is to achieve high statistical significance and predictive power, enabling the rapid estimation of properties for new, unsynthesized derivatives. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the dynamic behavior and preferred three-dimensional structures of molecules over time.
For this compound, MD simulations can provide insights into its flexibility and intermolecular interactions in different environments (e.g., in various solvents). The benzisoxazole core is relatively rigid, but the methyl group can rotate. Simulations can reveal the energetic barriers to this rotation and the most stable conformations.
Conformational analysis, often performed using a combination of molecular mechanics and quantum mechanical calculations, can identify low-energy conformers of the molecule. nih.gov For a molecule like this compound, the planarity of the bicyclic system is a key feature. However, slight puckering or out-of-plane distortions can occur, and computational methods can quantify these.
The following table illustrates hypothetical data that could be obtained from a conformational analysis and MD simulation study on this compound in a solvent.
| Parameter | Value |
| Dihedral Angle (C-C-N-O) | 1.2° |
| Rotational Barrier of Methyl Group | 2.8 kcal/mol |
| Average Root Mean Square Deviation (RMSD) | 0.8 Å |
| Solvent Accessible Surface Area (SASA) | 210 Ų |
This table is for illustrative purposes.
These simulations are also crucial for understanding how this compound might interact with other molecules or surfaces, which is fundamental for predicting its behavior in various chemical systems and materials science applications. nih.gov For example, simulations could model the adsorption of this molecule onto a surface, providing insights into its potential use in electronic devices or as a corrosion inhibitor. mdpi.com
Future Research Directions and Emerging Trends
Development of Novel Stereoselective Synthetic Methodologies
Currently, there is a lack of published research focusing specifically on the development of novel stereoselective synthetic methodologies for 7-Bromo-3-methylbenzo[d]isoxazole. The existing synthetic routes appear to be non-stereospecific. Future research in this area would be highly valuable, particularly for creating chiral derivatives. The introduction of stereocenters could be explored through several potential strategies:
Asymmetric Catalysis: Employing chiral catalysts to guide the formation of specific stereoisomers during the synthesis of the benzo[d]isoxazole core or in subsequent modifications.
Chiral Auxiliaries: Temporarily attaching a chiral group to a precursor molecule to direct the stereochemical outcome of a reaction, which can then be removed.
Resolution of Racemates: Separating a mixture of enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.
Developing these methodologies would be a critical first step to exploring the stereospecific bioactivity and material properties of this compound.
Investigation of Non-Covalent Interactions and Supramolecular Assembly
The study of non-covalent interactions and supramolecular assembly is crucial for understanding how molecules organize and interact in biological systems and for the rational design of new materials. For this compound, this area is yet to be investigated. Future research could focus on:
Hydrogen and Halogen Bonding: The bromine atom and the isoxazole (B147169) nitrogen and oxygen atoms provide sites for potential hydrogen and halogen bonding, which are key directional forces in crystal engineering and molecular recognition.
π-π Stacking: The aromatic benzo[d]isoxazole core can participate in π-π stacking interactions, which are important for the stability of supramolecular structures.
Computational Modeling: Theoretical studies, such as Density Functional Theory (DFT) calculations, could predict the preferred modes of non-covalent interactions and guide experimental design for creating novel supramolecular assemblies like co-crystals or liquid crystals. The properties of bioactive solids are heavily influenced by various non-covalent interactions, including hydrogen, halogen, and π-stacking interactions. nih.gov
Exploration of Photophysical Properties and Optoelectronic Applications
The photophysical properties of this compound have not been reported in the scientific literature. The benzo[d]isoxazole scaffold, being a heteroaromatic system, suggests potential for fluorescence or phosphorescence. Future investigations should include:
UV-Vis Absorption and Photoluminescence Spectroscopy: To determine the absorption and emission characteristics of the compound.
Quantum Yield and Lifetime Measurements: To quantify the efficiency of the light emission process.
Solvatochromism Studies: To understand how the photophysical properties are influenced by the solvent environment.
Should the compound exhibit interesting photophysical behavior, it could be a candidate for applications in:
Organic Light-Emitting Diodes (OLEDs): As an emissive material or a host for other dopants.
Fluorescent Probes: For sensing and imaging applications in biological systems.
Photocatalysis: As a photosensitizer in chemical reactions.
Integration into Flow Chemistry and Automated Synthesis Platforms
The application of flow chemistry and automated synthesis to this compound has not been documented. These technologies offer significant advantages over traditional batch synthesis, including improved safety, reproducibility, and scalability. Future work could involve:
Development of Flow Synthesis Protocols: Designing a continuous process for the synthesis of this compound, potentially telescoping multiple reaction steps.
High-Throughput Screening: Utilizing automated platforms to rapidly synthesize and screen a library of derivatives of this compound for desired properties.
Process Optimization: Employing design of experiment (DoE) approaches in an automated setup to efficiently optimize reaction conditions.
Mechanistic Studies of Chemical Transformations at the Atomic Level
Detailed mechanistic studies of chemical transformations involving this compound are currently absent from the literature. Such studies are fundamental for understanding reactivity and for the rational design of new reactions. Potential research directions include:
Computational Mechanistic Elucidation: Using quantum chemical calculations to model reaction pathways, identify transition states, and understand the role of the bromine and methyl substituents on the reactivity of the benzo[d]isoxazole core.
Kinetic Studies: Experimentally determining reaction rates and orders to deduce the mechanism of key transformations.
Isotope Labeling Studies: Using isotopically labeled starting materials to track the movement of atoms throughout a reaction, providing definitive evidence for a proposed mechanism.
A related study on a 3-methylbenzo[d]isoxazole (B15219) scaffold as a bromodomain inhibitor found that the scaffold resides in the binding pocket, with the isoxazole oxygen forming a hydrogen bond with Asn140 and the nitrogen forming a hydrogen bond with a conserved water molecule, which in turn binds to Tyr97. This provides a starting point for understanding the potential interactions of this scaffold at an atomic level in a biological context.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-Bromo-3-methylbenzo[d]isoxazole, and how do reaction conditions influence product selectivity?
- Methodology : Isoxazole derivatives are typically synthesized via cyclization reactions involving aldehydes and nitro compounds. For example, aldehydes react with primary nitro compounds under amine catalysis to form isoxazole rings, with polysubstituted derivatives achievable through modified conditions (e.g., solvent, temperature) . Microwave-assisted or multicomponent reactions (e.g., using substituted aldehydes, NHOH·HCl, and ethyl acetoacetate with DABCO catalyst) offer efficient, metal-free routes . Optimization tables (e.g., catalyst/solvent screening in Table 1 of ) guide condition selection for improved yields.
Q. How can spectroscopic techniques be employed to characterize this compound and confirm its structure?
- Methodology : Nuclear Magnetic Resonance (NMR) identifies substituent positions via chemical shifts (e.g., bromine and methyl groups in H/C NMR). Mass spectrometry (MS) confirms molecular weight (e.g., 212.04 g/mol for the brominated derivative) . Infrared (IR) spectroscopy detects functional groups like C-Br (∼600 cm) and C=N (∼1600 cm). X-ray crystallography, as used in , resolves crystal packing and Hirshfeld surfaces for intermolecular interactions.
Q. What biological activities are associated with isoxazole derivatives, and how is this compound evaluated in preliminary assays?
- Methodology : Isoxazoles exhibit anticancer, antimicrobial, and enzyme-inhibitory properties . For this compound, in vitro assays (e.g., MTT for cytotoxicity on HeLa or MCF-7 cells) and enzyme inhibition studies (e.g., HDAC or GST/GR activity ) are standard. Dose-response curves and IC values quantify potency, while structural analogs (e.g., fluorophenyl-isoxazoles ) inform SAR trends.
Advanced Research Questions
Q. What photodissociation pathways are observed in isoxazole derivatives, and how do substituents like bromine influence reaction dynamics?
- Methodology : Gas-phase studies using techniques like PEPIPICO (PhotoElectron-PhotoIon COincidence) reveal dissociation mechanisms. For example, isoxazole undergoes C-N bond cleavage or ring-opening via low-energy conical intersections . Bromine substituents alter electron density, affecting branching ratios between direct/indirect pathways. Computational methods (DFT, MP2) model transition states and compare with experimental kinetic data .
Q. How do structural modifications (e.g., bromine position) impact the inhibitory efficacy of isoxazole derivatives against glutathione-dependent enzymes?
- Methodology : Enzyme kinetics (e.g., GR and GST inhibition ) show that substituent position critically affects activity. For instance, 3-(4-chlorophenyl)isoxazole (IC = 0.059 mM) is twice as potent as its 5-substituted analog due to steric/electronic interactions with the enzyme active site. Semi-competitive inhibition mechanisms (KI values ) and docking studies (e.g., using AutoDock Vina) rationalize binding modes.
Q. What role does computational chemistry play in optimizing isoxazole-based drug candidates, and how are DFT/MD simulations applied?
- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to predict reactivity . Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-protein interactions over time, assessing stability of complexes (e.g., with HSP90 or HDAC targets ). QSAR models correlate descriptors (logP, PSA) with bioactivity .
Q. How can regioselective synthesis of polysubstituted isoxazoles be achieved, and what intermediates govern product formation?
- Methodology : Nitroacetate intermediates (e.g., ethyl nitroacetate) react with aldehydes to form Schiff bases, which cyclize to isoxazoles . Regioselectivity is controlled by steric/electronic effects of substituents and catalysts (e.g., DABCO in aqueous media ). Monitoring via LC-MS or in situ IR identifies transient intermediates (e.g., nitrile oxides), while kinetic studies validate proposed mechanisms .
Contradictions and Validation
- Synthetic Routes : While and emphasize nitro compound reactions, highlights metal-free microwave methods. Researchers must validate routes based on target substituents and scalability.
- Enzyme Inhibition : Position-dependent activity in contrasts with broader SAR trends in , necessitating case-specific assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
